molecular formula C29H36O8 B073817 Silux CAS No. 1565-94-2

Silux

Cat. No.: B073817
CAS No.: 1565-94-2
M. Wt: 512.6 g/mol
InChI Key: AMFGWXWBFGVCKG-UHFFFAOYSA-N
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Description

Silux is associated with a company named this compound Control, which designs, develops, and manufactures wireless automation products for commercial, industrial, and residential applications . Another company, this compound Technologies Co., Ltd., focuses on silicon-photonics-based technologies, providing a wide variety of Photonic Integrated Circuits (PICs) for the data center and telecommunication markets .

Scientific Research Applications

  • Dental Restoratives and Adhesives :

    • Silux has been evaluated as a Class V filling material in dental restorations, showing varying performance in aspects like marginal adaptation and resistance to wear compared to other materials (Gallo et al., 2005).
    • The effectiveness of this compound in combination with different dentin adhesives was studied, revealing its potential in dental applications (Hansen & Asmussen, 1985).
    • Research on this compound's color stability and mechanical properties highlights its suitability in light-cured resin composites for dental restorations (Hosoya, 1999).
  • Material Science and Composite Technology :

    • Studies have focused on the water sorption and mechanical properties of light-cured proprietary composite materials like this compound (Kalachandra & Wilson, 1992).
    • The occlusal contact area wear resistance of composite restoratives, including this compound, has been examined, offering insights into the durability of these materials (Yap, 2002).
  • Scientific Inquiry and Education :

    • This compound is indirectly associated with scientific inquiry as a material used in educational settings for practical demonstrations and experiments, enhancing students' understanding of scientific concepts and methods (Lederman et al., 2014).
  • Energy Storage and Battery Technology :

    • While this compound itself may not be directly involved in energy storage, the research on sodium-ion batteries (SIBs), a field related to advanced material science, provides context for the potential use of similar innovative materials in energy solutions (Li et al., 2019).

Mechanism of Action

Silux, also known as Bisphenol A-glycidyl methacrylate (Bis-GMA)

, is a resin commonly used in dental composite, dental sealants, and dental cement . It is the diester derived from methacrylic acid and the bisphenol A diglycidyl ether . Here is an overview of its mechanism of action:

Future Directions

Silux Technologies has announced plans to conduct live demonstrations of its 800G optical engine, indicating a focus on developing high-capacity data transmission solutions .

Biochemical Analysis

Biochemical Properties

Bis-GMA is a type of bisphenol A (BPA) derivative . It is used in dental restorations due to its ability to form a strong, durable bond with tooth structure . The nature of these interactions is primarily physical, involving forces such as van der Waals forces and hydrogen bonding .

Cellular Effects

The effects of Bis-GMA on cells are complex and multifaceted. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Bis-GMA interacts with various biomolecules within the cell . These interactions can lead to changes in gene expression and enzyme activity, which in turn can influence cellular function . The exact nature of these interactions and their consequences are still being investigated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis-GMA can change over time . This is due to factors such as the stability of the compound, its rate of degradation, and the long-term effects of its interactions with cellular components .

Dosage Effects in Animal Models

The effects of Bis-GMA in animal models can vary depending on the dosage . At high doses, Bis-GMA can have toxic or adverse effects . At lower doses, it may have beneficial effects, such as improving the strength and durability of dental restorations .

Metabolic Pathways

Bis-GMA is involved in various metabolic pathways within the cell . It can interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels . The exact nature of these interactions and their consequences are still being investigated .

Transport and Distribution

Within cells and tissues, Bis-GMA is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Bis-GMA can have significant effects on its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O8/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFGWXWBFGVCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30757-19-8, Array, 1565-94-2 (Parent)
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer
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Record name Bisphenol A-glycidyl methacrylate
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Record name Silux
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DSSTOX Substance ID

DTXSID7044841
Record name Bisphenol A glycidyl methacrylate
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Molecular Weight

512.6 g/mol
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Physical Description

Liquid; [Aldrich MSDS]
Record name Bisphenol A-glycidyl methacrylate
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CAS No.

1565-94-2, 12704-74-4, 83382-93-8
Record name Bisphenol A diglycidyl ether dimethacrylate
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Record name Bisphenol A-glycidyl methacrylate
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Record name Silux
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester
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Record name Bisphenol A glycidyl methacrylate
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Record name (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] bismethacrylate
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Record name ISOPROPYLIDENEDIPHENYL BISOXYHYDROXYPROPYL METHACRYLATE
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Synthesis routes and methods

Procedure details

adduct of 1 mole of bisphenol A with 2 moles of glycidyl methacrylate
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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